5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrol-2-one core structure, which is often associated with bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and hydroxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and methylpropoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE may exhibit bioactive properties, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it may interact with biological targets relevant to diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers, coatings, and pharmaceuticals. Its unique chemical properties may offer advantages in terms of stability, reactivity, and functionality.
Mechanism of Action
The mechanism of action of 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
Pathway Modulation: The compound could affect various cellular pathways, leading to changes in gene expression, protein activity, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrol-2-one derivatives with different substituents. Examples include:
- 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-ETHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-ETHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties. These properties could make it more effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C26H31NO7 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(4Z)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31NO7/c1-16(2)15-34-18-11-9-17(10-12-18)23(28)21-22(27(13-14-31-3)26(30)24(21)29)19-7-6-8-20(32-4)25(19)33-5/h6-12,16,22,28H,13-15H2,1-5H3/b23-21- |
InChI Key |
UMZCLXKCCSSDEI-LNVKXUELSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=C(C(=CC=C3)OC)OC)/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=C(C(=CC=C3)OC)OC)O |
Origin of Product |
United States |
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